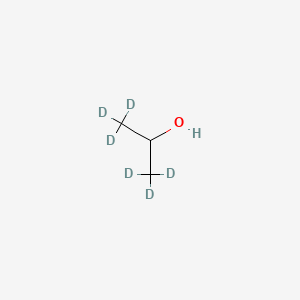

2-Propanol-1,1,1,3,3,3-d6

Übersicht

Beschreibung

Vorbereitungsmethoden

2-Propanol-1,1,1,3,3,3-d6 is typically synthesized by the reduction of per-deuterioacetone. The reaction involves the use of deuterium gas and a suitable catalyst under controlled conditions . Industrial production methods may vary, but the primary goal is to achieve high isotopic purity, often around 99 atom % D .

Analyse Chemischer Reaktionen

2-Propanol-1,1,1,3,3,3-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: It can be oxidized to produce acetone-d6 using oxidizing agents such as chromium trioxide or potassium dichromate under acidic conditions.

Reduction: It can be reduced to produce propane-d6 using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Isotopomer Synthesis

- 2-Propanol-1,1,1,3,3,3-d6 is utilized in the synthesis of isotopomers of isopropylformate. The incorporation of deuterium allows for tracing studies in chemical reactions and mechanisms due to the distinct mass differences between hydrogen and deuterium .

Organic Synthesis

- The compound serves as a solvent and reagent in organic synthesis. Its isotopic labeling makes it particularly useful in mechanistic studies where tracking the movement of atoms through reaction pathways is crucial .

Spectroscopic Studies

Vibrational Sum Frequency Spectroscopy (vSFS)

- Research has demonstrated the use of 2-propanol-d6 in vibrational sum frequency spectroscopy to study its interactions with surfaces like Co3O4(001). These studies provide insights into molecular adsorption behaviors and catalytic processes . The ability to differentiate between isotopes enhances the resolution and accuracy of spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Deuterated solvents such as 2-propanol-d6 are commonly used in NMR spectroscopy. The presence of deuterium reduces background signals from protons, allowing for clearer spectra and improved analysis of organic compounds .

Catalytic Processes

Catalytic Oxidation Studies

- In studies involving catalytic oxidation reactions, 2-propanol-d6 has been employed to investigate reaction mechanisms at a molecular level. For instance, it has been shown that under specific conditions, 2-propanol can be oxidized to acetone with high selectivity on certain catalyst surfaces . The use of deuterated alcohols allows researchers to trace reaction pathways and identify intermediates.

Pharmaceutical Applications

Drug Development

- In pharmaceutical research, deuterated compounds like 2-propanol-d6 can enhance the metabolic stability of drugs. The incorporation of deuterium can influence pharmacokinetics and pharmacodynamics, potentially leading to drugs with improved efficacy and reduced side effects .

Environmental Studies

Tracing Environmental Processes

- Deuterated solvents are valuable in environmental chemistry for tracing organic compounds' behavior in various ecosystems. By using 2-propanol-d6 in studies involving soil or water samples, researchers can better understand degradation pathways and interactions with pollutants .

Case Study 1: Adsorption Mechanisms

A study using vibrational sum frequency spectroscopy explored the adsorption mechanisms of 2-propanol-d6 on Co3O4 surfaces under varying conditions. Results indicated that molecular adsorption occurs without dissociation, providing insights into catalytic behaviors relevant for industrial applications .

Case Study 2: Metabolic Stability in Drug Design

Research focusing on the metabolic pathways of a drug candidate incorporated deuterated forms of solvents to assess their impact on drug stability. Findings suggested that using deuterated solvents like 2-propanol-d6 resulted in enhanced metabolic profiles compared to their non-deuterated counterparts .

Wirkmechanismus

The mechanism of action of 2-Propanol-1,1,1,3,3,3-d6 is similar to that of 2-propanol. Its effects are primarily due to its ability to act as a solvent and participate in various chemical reactions. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen .

Vergleich Mit ähnlichen Verbindungen

2-Propanol-1,1,1,3,3,3-d6 can be compared with other deuterated alcohols such as:

Methanol-d4: A deuterated form of methanol with four deuterium atoms.

Ethanol-d6: A deuterated form of ethanol with six deuterium atoms.

2-Propanol-d8: A fully deuterated form of 2-propanol with eight deuterium atoms.

The uniqueness of this compound lies in its specific isotopic substitution pattern, which makes it particularly useful for certain types of NMR studies and isotopic labeling experiments .

Biologische Aktivität

2-Propanol-1,1,1,3,3,3-d6, also known as deuterated isopropanol, is a variant of isopropanol where the hydrogen atoms on the methyl groups are replaced by deuterium. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article delves into the biological activity of this compound based on recent research findings.

This compound has the molecular formula and a molecular weight of approximately 74.12 g/mol. The presence of deuterium alters its physical properties compared to regular isopropanol, impacting its interactions in biological systems.

Pharmaceutical Research

The compound has been investigated for its role in drug synthesis and as a solvent in various chemical reactions. Its deuterated form can provide insights into metabolic pathways and mechanisms of action due to the distinct isotopic labeling.

- Case Study: Drug Metabolism

A study highlighted the use of deuterated solvents in tracing metabolic pathways in drug development. The incorporation of this compound allowed researchers to monitor the metabolic fate of drugs more accurately due to the differences in mass spectrometry readings between deuterated and non-deuterated compounds .

Toxicological Studies

Research indicates that this compound exhibits lower toxicity profiles compared to its non-deuterated counterpart. This characteristic makes it a candidate for safer applications in pharmaceuticals and industrial processes.

- Toxicity Assessment

A comparative analysis showed that while both forms of isopropanol can exhibit similar toxicological effects at high concentrations, the deuterated version demonstrated reduced acute toxicity in animal models . This finding is significant for industries looking to minimize health risks associated with solvent use.

Surface Chemistry

Recent studies have focused on the interaction of this compound with various catalysts and surfaces. For instance:

- Vibrational Sum Frequency Spectroscopy (vSFS)

Research utilizing vSFS revealed that this compound interacts differently with metal oxide surfaces compared to regular isopropanol. The study found that it adsorbs molecularly without significant deprotonation on Co3O4 surfaces . This property is essential for catalysis applications where solvent interactions can significantly affect reaction outcomes.

Summary of Research Findings

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480716 | |

| Record name | Isopropanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3976-29-2 | |

| Record name | Isopropanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol-1,1,1,3,3,3-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.